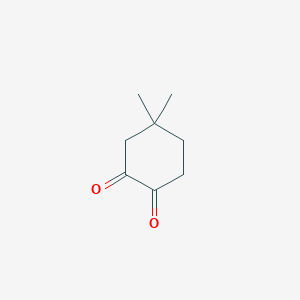

5,5-Dimethylcyclohexanedione

Description

Historical Context and Research Evolution

The synthesis of 5,5-Dimethylcyclohexanedione, or dimedone, was historically achieved through the reaction of mesityl oxide with a malonic ester, specifically diethyl malonate, via a Michael addition reaction. wikipedia.orgorgsyn.org A well-documented procedure for this preparation was published in Organic Syntheses by R. L. Shriner and H. R. Todd, which has been a foundational reference for its synthesis. wikipedia.orgorgsyn.orgdrugfuture.com

Initially, the compound gained prominence as a classical analytical reagent for the qualitative and quantitative determination of aldehydes. drugfuture.comscbt.com Dimedone readily undergoes a condensation reaction with aldehydes to form insoluble derivatives, while it typically does not react with ketones under similar conditions, allowing for their effective separation and identification. wikipedia.orgdrugfuture.comscbt.com This specific reactivity made it a staple in analytical laboratories for many years.

Over time, the focus of research shifted from its analytical applications to its potential in synthetic organic chemistry. Scientists began to recognize that the reactive nature of dimedone could be harnessed to construct more complex molecular architectures. Its use has expanded significantly, and it is now employed in the synthesis of a wide array of heterocyclic compounds, including quinolines, xanthenes, and enaminones. semanticscholar.orgasianpubs.orgmdpi.com Furthermore, its utility has been demonstrated in modern analytical techniques, such as in derivatization methods for high-performance liquid chromatography (HPLC) to detect compounds like pentadecanal (B32716). smolecule.commdpi.com

Significance as a Building Block in Organic Synthesis

This compound is a quintessential example of a versatile building block in organic synthesis, valued for its ability to participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. thieme.desigmaaldrich.com Its structure contains an active methylene (B1212753) group flanked by two carbonyl groups, making the methylene protons acidic and easily removable by a base. This feature is central to its utility, enabling it to act as a nucleophile in various condensation and addition reactions. mdpi.com

The compound is a frequent participant in multicomponent reactions (MCRs), where multiple reactants combine in a single step to form a complex product, embodying the principles of atom economy and synthetic efficiency. taylorandfrancis.comnih.gov For instance, it is used in three-component reactions with isatin (B1672199) and other reagents to produce complex spirooxindole derivatives, which are of interest for their potential biological activities. nih.govamazonaws.com

The synthetic utility of this compound is demonstrated by the diverse range of heterocyclic and polycyclic systems that can be prepared from it. It serves as a key precursor in the Friedländer annulation for synthesizing quinolines and in Knoevenagel-Michael tandem reactions to create bis-dimedone derivatives. semanticscholar.orgresearchgate.netresearchgate.net Its reactions are often catalyzed and can be performed in environmentally benign solvents like water, further enhancing its appeal in modern organic synthesis. asianpubs.orgscholarsresearchlibrary.com

Table 1: Examples of Synthetic Applications of this compound

| Product Class | Reaction Type | Other Key Reagents | Reference(s) |

|---|---|---|---|

| Fused 3-methylfurans | Furannulation | --- | sigmaaldrich.comscbt.com |

| Spirooxindoles | Three-component reaction | Isatin, Barbituric acid | amazonaws.com |

| Quinolines | Friedländer synthesis | 2-Aminobenzophenones | semanticscholar.orgresearchgate.net |

| β-Enaminones | Condensation | Amines (e.g., isoquinolines) | mdpi.comresearchgate.net |

| 1,8-Dioxo-octahydroxanthenes | Condensation/Cyclization | Aldehydes | asianpubs.org |

Overview of Key Chemical Features and Reactivity Principles

The chemical behavior of this compound is governed by its distinct structural characteristics. As a β-diketone, it exhibits keto-enol tautomerism. wikipedia.orghmdb.ca In solution, it exists as an equilibrium mixture of the diketo form and the more stable enol form (5,5-dimethyl-3-hydroxycyclohex-2-en-1-one). In chloroform (B151607), the keto-to-enol ratio is approximately 2:1, while in the solid crystalline state, it exists predominantly as hydrogen-bonded chains of the enol tautomer. wikipedia.org

The acidity of the protons on the carbon atom between the two carbonyl groups (the α-carbon) is a key feature, with a pKa value of about 5.15. drugfuture.com This makes it readily deprotonated to form a stabilized enolate ion, which is a potent nucleophile.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 5,5-Dimethylcyclohexane-1,3-dione (B117516) | wikipedia.org |

| Common Name | Dimedone, Methone | wikipedia.orgdrugfuture.com |

| CAS Number | 126-81-8 | wikipedia.orgnist.govdrugfuture.com |

| Molecular Formula | C₈H₁₂O₂ | wikipedia.orgnist.gov |

| Molecular Weight | 140.18 g/mol | wikipedia.orgdrugfuture.comsigmaaldrich.com |

| Appearance | White to light yellow crystalline powder | wikipedia.orgchemicalbook.com |

| Melting Point | 147–150 °C (decomposes) | wikipedia.orgdrugfuture.com |

| pKa | 5.15 (at 25 °C) | drugfuture.com |

Its primary reactivity patterns include:

Knoevenagel Condensation: It reacts with aldehydes, catalyzed by a base, to form α,β-unsaturated systems. This is the basis for its use as an "aldehyde reagent." wikipedia.orgscbt.comscholarsresearchlibrary.com

Michael Addition: The enolate of dimedone can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. wikipedia.orgtaylorandfrancis.com

Formation of Enaminones: Reaction with primary or secondary amines leads to the formation of β-enaminones, which are versatile synthetic intermediates themselves. mdpi.comresearchgate.net

Cyclization Reactions: The condensation products of dimedone often undergo subsequent intramolecular cyclization and dehydration to yield various heterocyclic systems, such as xanthenes. asianpubs.org

Reaction with Grignard Reagents: It can react with organometallic reagents like phenylmagnesium bromide. acs.orgacs.org

Spectroscopic data confirms its structure, with the NIST Chemistry WebBook providing reference spectra including IR, mass spectrometry, and UV/Visible data. nist.gov Infrared spectra typically show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4,4-dimethylcyclohexane-1,2-dione |

InChI |

InChI=1S/C8H12O2/c1-8(2)4-3-6(9)7(10)5-8/h3-5H2,1-2H3 |

InChI Key |

UADOHFTZVBKURX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(=O)C(=O)C1)C |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Dimethylcyclohexanedione

Established Laboratory Syntheses

The most well-documented and historically significant method for synthesizing 5,5-Dimethylcyclohexanedione involves a sequence of conjugate addition and intramolecular condensation reactions.

This route is the most traditional and widely cited method for the preparation of this compound. orgsyn.org It begins with the base-catalyzed conjugate addition of a malonic ester to an α,β-unsaturated ketone, which is then followed by an intramolecular cyclization, hydrolysis, and decarboxylation. studycorgi.com

The synthesis of this compound is effectively achieved using mesityl oxide and diethyl malonate as the primary starting materials. bartleby.com The reaction is facilitated by a strong base, typically sodium ethoxide, which is often prepared in situ by dissolving sodium metal in absolute ethanol (B145695). orgsyn.org

The initial reaction involves refluxing the reactants for a period, after which the intermediate product is subjected to hydrolysis using a strong base like potassium hydroxide. orgsyn.org The final steps involve acidification and heating, which promotes decarboxylation to yield the target compound. studycorgi.comysu.edu The purity of the mesityl oxide is crucial for achieving a good yield, which can range from 67% to 85%. orgsyn.org

Reactants and Conditions for the Synthesis of this compound

| Role | Compound | Conditions |

|---|---|---|

| Michael Acceptor | Mesityl Oxide | Freshly distilled for optimal yield. orgsyn.org |

| Michael Donor | Diethyl Malonate | Reacts after deprotonation by the base. studycorgi.com |

| Base/Catalyst | Sodium Ethoxide | Prepared from sodium in absolute ethanol. orgsyn.org |

| Solvent | Absolute Ethanol | Serves as the reaction medium. orgsyn.org |

| Hydrolysis Agent | Potassium Hydroxide | Aqueous solution for saponification. orgsyn.org |

| Final Step | Acidification (HCl) | Promotes decarboxylation of the intermediate. ysu.edu |

| Temperature | Reflux | Maintained for several hours for both initial condensation and subsequent hydrolysis. orgsyn.org |

The mechanism for the formation of this compound from diethyl malonate and mesityl oxide proceeds through several distinct steps:

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile. studycorgi.comysu.edu

Michael Addition: The diethyl malonate enolate attacks the β-carbon of the α,β-unsaturated system of mesityl oxide in a conjugate (or 1,4) addition. This is the key Michael addition step that forms the initial carbon-carbon bond between the two reactant molecules. studycorgi.comysu.eduyoutube.com

Intramolecular Condensation: The intermediate formed in the previous step undergoes an intramolecular cyclization. This reaction is a Dieckmann condensation (an intramolecular Claisen condensation), where the enolate formed from the Michael addition attacks one of the ester carbonyl groups, displacing an ethoxide ion to form a stable six-membered ring. scribd.comtamu.edu

Hydrolysis (Saponification): The resulting cyclic β-keto ester is then treated with a strong base (e.g., potassium hydroxide) and heated. This step hydrolyzes the remaining ester group to a carboxylate salt. orgsyn.org

Decarboxylation: Finally, the reaction mixture is acidified. This protonates the carboxylate to form a β-keto acid, which is thermally unstable and readily loses carbon dioxide upon gentle heating to furnish the final product, this compound. orgsyn.orgstudycorgi.com

While other synthetic strategies for creating substituted cyclic ketones exist in organic chemistry, the synthesis of this compound itself has been overwhelmingly dominated by the route starting from mesityl oxide and a malonic ester. orgsyn.org This specific pathway has remained the principal and most reliable method for its preparation since its early development.

Michael Addition-Intramolecular Aldol (B89426) Condensation Route

Green Chemistry Approaches to this compound Synthesis and Derivatization

In line with the principles of green chemistry, recent research has focused on minimizing the use of hazardous organic solvents and developing more environmentally benign reaction conditions.

A significant green chemistry approach involves performing reactions in solvent-free or solid-state conditions, often facilitated by grinding the reactants together. niscpr.res.in This technique has been successfully applied to the derivatization of this compound. Specifically, the condensation reaction between this compound and various aromatic aldehydes can be carried out by grinding the solid reactants at room temperature. niscpr.res.inresearchgate.net

These solvent-free methods offer several advantages, including good to excellent yields (ranging from 61-93%), procedural simplicity, reduced chemical waste, and a more environmentally friendly profile. niscpr.res.inrsc.org The reactions can be catalyzed by solid supports like KF/Al2O3 or silica (B1680970) sulfate (B86663), which can often be recovered and reused. niscpr.res.inresearchgate.net This approach is typically used for Knoevenagel condensation followed by a Michael addition to produce derivatives such as 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one)s and 1,8-dioxooctahydroxanthenes. niscpr.res.inresearchgate.net

Derivatization of this compound in Solvent-Free Conditions

| Reactants | Catalyst | Conditions | Product Type |

|---|---|---|---|

| This compound, Aromatic Aldehyde | KF/Al2O3 or Silica Sulfate | Grinding at room temperature. niscpr.res.in | 2,2′-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) |

| This compound, Aromatic Aldehyde | None (catalyst-free) | Grinding, followed by resting period. researchgate.net | 1,8-Dioxooctahydroxanthene |

| This compound, Aromatic Aldehyde, Malononitrile (B47326) | KF/Al2O3 | Grinding at room temperature. niscpr.res.in | Tetrahydrobenzo[b]pyran derivatives |

Catalytic Systems in Environmentally Benign Syntheses

The development of environmentally benign synthetic methods for producing and transforming this compound relies heavily on innovative catalytic systems. These approaches prioritize the use of non-toxic, reusable catalysts and milder reaction conditions to minimize environmental impact.

Organic Acid Catalysis (e.g., Citric Acid)

In the pursuit of greener chemical processes, metal-free organic acids have emerged as effective catalysts for various organic transformations. Citric acid, in particular, is recognized as an eco-friendly organocatalyst due to its low cost, biodegradability, and non-toxic nature. researchgate.netderpharmachemica.com Its application in multi-component reactions showcases its potential for facilitating complex molecular syntheses under mild conditions. derpharmachemica.com

Research into one-pot, multicomponent methodologies has demonstrated that citric acid can efficiently catalyze reactions, such as the synthesis of 2,4,5-triarylimidazole derivatives, with fair to high yields. derpharmachemica.com These reactions benefit from mild conditions, clean reaction profiles, and straightforward work-up procedures. derpharmachemica.com The advantages of using citric acid include the use of readily available starting materials and the avoidance of toxic metal catalysts. researchgate.netderpharmachemica.com While specific studies detailing the synthesis of this compound using citric acid are not prominent, its established efficacy in catalyzing condensation reactions involving aldehydes makes it a strong candidate for facilitating transformations of this compound. researchgate.netderpharmachemica.com

Nanocatalyst Applications (e.g., Metal Oxide Nanoparticles, Supported Ionic Liquids)

Nanocatalysts offer significant advantages in green chemistry due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity.

Metal Oxide Nanoparticles

Green metal oxide (GMO) nanocatalysts, often composed of abundant and low-cost metals like iron, copper, and zinc, are instrumental in promoting more sustainable chemical reactions. scite.ai In transformations involving this compound (also known as dimedone), these nanocatalysts can activate the carbonyl group of an aryl aldehyde, facilitating a Knoevenagel condensation with the enolic form of dimedone. scite.ai This initial reaction leads to the formation of an α,β-unsaturated intermediate, which subsequently undergoes dehydration. scite.ai The use of nanomaterials is characterized by high stability and efficiency. nih.gov Various methods, including co-precipitation and sol-gel techniques, are employed for the synthesis of metal oxide nanoparticles, allowing for control over their size and morphology. nih.govisroset.org

Supported Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that are valued in green chemistry for their negligible vapor pressure and high thermal stability. researchgate.netnih.gov They can function as both solvents and catalysts. nih.gov To overcome challenges related to catalyst separation and reuse, ILs can be immobilized onto solid supports, creating systems known as supported ionic liquids (SILs). researchgate.netmdpi.com This approach combines the unique properties of ILs with the advantages of heterogeneous catalysis.

Supported ionic liquid membranes (SILMs), for instance, consist of a microporous support with the pores filled by an ionic liquid. researchgate.net The properties of these materials can be precisely tailored for specific applications by modifying the structure of the cation and/or anion. researchgate.netnih.gov This versatility allows for the design of efficient catalytic systems for a wide range of organic syntheses.

Mechanochemical Activation

Mechanochemical synthesis, which involves conducting reactions in the solid state by grinding, represents a significant advancement in environmentally friendly chemistry by eliminating the need for bulk solvents. niscpr.res.in This solvent-free approach has been successfully applied to reactions involving this compound.

In a typical procedure, 5,5-dimethyl-1,3-cyclohexanedione is ground in a mortar and pestle with an aromatic aldehyde in the presence of a catalyst, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al2O3) or silica sulfate. niscpr.res.in This method not only preserves simplicity but also consistently produces the desired products in good to excellent yields. niscpr.res.in The key advantages of this technique include a simple work-up procedure, high product yields, and a significantly reduced environmental footprint due to the absence of solvents. niscpr.res.in The catalyst can often be recovered and reused, further enhancing the green credentials of the process. niscpr.res.in

Table 1: Mechanochemical Synthesis of Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives This table is interactive. You can sort and filter the data.

| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | KF/Al2O3 | 10 | 92 |

| 2 | 4-Chlorobenzaldehyde | KF/Al2O3 | 15 | 93 |

| 3 | 4-Methylbenzaldehyde | KF/Al2O3 | 10 | 90 |

| 4 | 4-Methoxybenzaldehyde | KF/Al2O3 | 15 | 91 |

| 5 | 3-Nitrobenzaldehyde | KF/Al2O3 | 20 | 88 |

| 6 | 4-Nitrobenzaldehyde | KF/Al2O3 | 20 | 90 |

| 7 | Benzaldehyde | Silica Sulfate | 15 | 85 |

| 8 | 4-Chlorobenzaldehyde | Silica Sulfate | 20 | 88 |

Data sourced from research on the reaction of aromatic aldehydes and 5,5-dimethyl-1,3-cyclohexanedione under solvent-free grinding conditions. niscpr.res.in

Aqueous Reaction Media for this compound Transformations

The use of water as a reaction medium is a cornerstone of green chemistry, given that it is non-flammable, inexpensive, biocompatible, and readily available. scholarsresearchlibrary.com Organic syntheses conducted in aqueous media can circumvent the need for volatile and often toxic organic solvents. scholarsresearchlibrary.com

Simple and eco-friendly methods have been developed for the synthesis of tetraketones and other derivatives from the reaction of 5,5-Dimethylcyclohexane-1,3-dione (B117516) with aromatic aldehydes in water. scholarsresearchlibrary.com These reactions can be effectively catalyzed by a variety of simple, inexpensive salts such as sodium bicarbonate, sodium sulfate, magnesium sulfate, and sodium chloride at room temperature, resulting in good to excellent yields. scholarsresearchlibrary.com

Furthermore, surfactant catalysts like sodium dodecyl sulfate (SDS) and dodecanesulfonic acid (DSA) have been employed to facilitate these transformations in water. researchgate.net The use of surfactants can enhance the solubility of organic reactants in the aqueous phase, leading to high yields and an environmentally friendly process with a simple work-up. researchgate.net Aromatic aldehydes, in particular, show high reactivity and yields in these aqueous systems. researchgate.net

Table 2: Synthesis of 2,2'-Arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) in Aqueous Media This table is interactive. You can sort and filter the data.

| Entry | Aldehyde | Catalyst (10 mol%) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 6 | 93 |

| 2 | 3-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 6 | 91 |

| 3 | 2-Chlorobenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 6 | 92 |

| 4 | 4-Hydroxybenzaldehyde | Sodium Dodecyl Sulfate (SDS) | 6 | 88 |

| 5 | Cinnamaldehyde | Sodium Dodecyl Sulfate (SDS) | 6 | 88 |

| 6 | 4-Chlorobenzaldehyde | Sodium Bicarbonate | 2 | 98 |

| 7 | 4-Nitrobenzaldehyde | Sodium Bicarbonate | 1.5 | 98 |

| 8 | Benzaldehyde | Sodium Sulfate | 2.5 | 96 |

Data sourced from studies on reactions of aldehydes and 5,5-dimethyl-1,3-cyclohexanedione in water. scholarsresearchlibrary.comresearchgate.net

Tautomeric Equilibria and Interconversion Dynamics of 5,5 Dimethylcyclohexanedione

Keto-Enol Tautomerism of 5,5-Dimethylcyclohexanedione

The core of this compound's tautomerism lies in the interconversion between the diketo form (5,5-Dimethylcyclohexane-1,3-dione) and its more stable enol tautomer (3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one). This process involves the migration of a proton from an α-carbon to a carbonyl oxygen, with a corresponding rearrangement of double bonds.

The quantitative analysis of the keto-enol equilibrium is primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. studycorgi.com This technique allows for the direct observation and integration of signals corresponding to specific protons in each tautomeric form, enabling the calculation of their relative concentrations. studycorgi.com

In chloroform (B151607) solution, this compound exists as a mixture with a keto-to-enol ratio of approximately 2:1. wikipedia.org This indicates that under these conditions, both tautomers are significantly populated, although the diketo form is moderately favored. The equilibrium constant (Keq = [enol]/[keto]) can be determined by integrating the distinct NMR signals for each species. walisongo.ac.id In the solid crystalline state, however, the compound exists exclusively in the enol form, where molecules are linked in chains by intermolecular hydrogen bonds. wikipedia.org

Table 1: Experimentally Determined Tautomeric Ratios of this compound in Solution

| Solvent | Keto Form (%) | Enol Form (%) | Technique |

|---|

Note: The table is interactive and can be sorted by column.

The solvent plays a critical role in determining the position of the keto-enol equilibrium. The distribution of tautomers is influenced by solvent polarity, proticity, and its ability to form hydrogen bonds. researchgate.netnih.gov

In non-polar aprotic solvents, such as chloroform, the enol form is stabilized by a strong intramolecular hydrogen bond between the hydroxyl group and the nearby carbonyl oxygen. researchgate.net This creates a stable six-membered pseudo-aromatic ring. youtube.com

In contrast, polar solvents can influence the equilibrium differently. A study using UV-Vis spectroscopy found that the concentration of the enol tautomer is significantly higher in liquid acetonitrile (B52724) than in supercritical carbon dioxide. researchgate.net The addition of acetonitrile as a co-solvent to supercritical CO2 increased the proportion of the enol form, highlighting the sensitivity of the equilibrium to the solvent medium. researchgate.net

Polar protic solvents, like water or methanol, can disrupt the intramolecular hydrogen bond of the enol form by competing for hydrogen bonding sites. researchgate.net This can destabilize the enol tautomer relative to the keto form, shifting the equilibrium towards the diketo species. Conversely, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) can also disrupt the intramolecular bond, leading to a decrease in the enol content due to unfavorable entropy changes. researchgate.net Generally, an increase in solvent polarity tends to favor the tautomeric form with the larger dipole moment. ruc.dk

The interconversion between the keto and enol forms is a dynamic process. The rate of this exchange determines the appearance of NMR spectra. If the exchange is slow on the NMR timescale, separate and distinct signals are observed for both the keto and enol forms, allowing for their individual quantification. studycorgi.com If the exchange were to become very rapid, the distinct signals would coalesce into a single, averaged signal. The observation of separate signals in studies of this compound in solvents like chloroform indicates that the rate of tautomeric exchange is sufficiently slow under these conditions to allow for the resolution of individual species. wikipedia.org The conversion rate is influenced by factors such as temperature and the presence of acid or base catalysts, which can accelerate the proton transfer process. studycorgi.comyoutube.com

Theoretical and Computational Investigations of this compound Tautomerism

Computational chemistry provides powerful tools for investigating the structural, energetic, and spectroscopic properties of tautomers, complementing experimental findings.

Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), have been employed to study the tautomerism of this compound. researchgate.net These calculations are used to optimize the molecular geometries of the stable tautomers (the diketo and enol forms) and to determine their relative energies and thermodynamic parameters. biopolymers.org.ua

Theoretical studies confirm that the enol form (3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one) is stabilized by a strong intramolecular hydrogen bond. researchgate.net Calculations performed in various solvent models, using approaches like the Polarizable Continuum Model (PCM), allow for the investigation of solvent effects on the relative stabilities of the tautomers. researchgate.net These theoretical models consistently show that the stability of the tautomers can be significantly altered by the dielectric constant of the solvent, which aligns with experimental observations. researchgate.netinorgchemres.org

Table 2: Summary of Theoretical Investigation Focus for this compound Tautomers

| Investigation Focus | Methodologies | Key Findings |

|---|---|---|

| Molecular Structure Optimization | DFT (e.g., 6-31+G(d,p)), MP2 | Determination of stable geometries for keto and enol forms. researchgate.net |

| Relative Stability | DFT, MP2 | Calculation of energy differences (ΔE) and Gibbs free energies (ΔG) between tautomers. researchgate.net |

Note: The table is interactive and can be sorted by column.

Vibrational frequency analysis is a standard component of computational studies, providing further insight into the tautomeric species. These calculations are performed to confirm that the optimized geometries correspond to true energy minima on the potential energy surface (i.e., they have no imaginary frequencies). researchgate.net

Furthermore, these calculations predict the infrared (IR) and Raman spectra of each tautomer. nih.gov By comparing the calculated vibrational frequencies with experimentally recorded spectra (e.g., from FT-IR), researchers can identify characteristic absorption bands for the keto and enol forms. researchgate.net For instance, the enol form exhibits a characteristic O-H stretching frequency and a shift in the C=O stretching frequencies compared to the diketo form. This combined experimental and theoretical approach provides a robust method for characterizing the tautomeric system in different environments. researchgate.net

Table 3: Characteristic Calculated Vibrational Frequencies for Tautomers of 1,3-Diketones

| Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) | Description |

|---|---|---|---|

| C=O Stretch | ~1700-1730 (symmetric & asymmetric) | ~1600-1650 (conjugated C=O) | The carbonyl stretch shifts to lower frequency in the enol due to conjugation and hydrogen bonding. |

| O-H Stretch | N/A | ~2500-3200 (broad) | A broad band characteristic of a strong intramolecular hydrogen bond. |

Note: Frequencies are approximate and vary based on the specific molecule and computational method.

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2) Studies

The tautomerism of this compound, also known as dimedone, between its diketo and enol forms has been a subject of detailed theoretical investigation. Computational studies have employed sophisticated quantum mechanical methods to model this equilibrium in various solvent environments.

Researchers have optimized the molecular structures of the stable tautomers of dimedone, namely 5,5-dimethyl-cyclohexane-1,3-dione (the diketo form) and 3-hydroxy-5,5-dimethylcyclohex-2-enone (the enol form). nih.gov These optimizations and subsequent vibrational frequency calculations have been performed at multiple levels of theory to ensure accuracy and reliability.

The primary computational methods utilized include:

Density Functional Theory (DFT): Specifically, the B3LYP functional has been a common choice, paired with basis sets such as 6-31+G(d,p) and the more extensive 6-311++G(2d,2p). DFT methods are well-regarded for their balance of computational cost and accuracy in describing electronic structures.

Møller-Plesset Perturbation Theory (MP2): To account for electron correlation effects more explicitly, second-order Møller-Plesset perturbation theory has been applied. The calculations were carried out using the 6-311++G(2d,2p) and the augmented correlation-consistent basis set, aug-cc-pVDZ. nih.gov These higher-level calculations provide a valuable benchmark for the DFT results.

These computational approaches allow for a detailed examination of the geometric parameters, vibrational modes, and, most importantly, the relative energies of the tautomers in different environments. The choice of solvent is known to significantly influence the position of the tautomeric equilibrium, and these theoretical models can simulate such effects, providing a molecular-level understanding of the interconversion dynamics. nih.govacs.org

Prediction and Validation of Tautomeric Energetics and Ratios

A significant outcome of the DFT and MP2 studies on this compound is the prediction of the relative stabilities of its tautomers and, consequently, the equilibrium ratios in various solvents. These theoretical predictions have been validated against experimental data, primarily from Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org

A study by Karabulut et al. developed a novel approach to determine the tautomer ratios by integrating experimental FT-IR data with theoretical calculations using the Lambert-Beer equation. nih.govresearchgate.net This combined experimental-theoretical methodology allows for the determination of molar absorption coefficients for the key vibrational bands of each tautomer, which is not feasible through purely experimental means. researchgate.net

The calculated enol percentages for this compound in different solvents at various levels of theory are presented in the table below.

| Solvent | DFT/6-31+G(d,p) Enol % | MP2/aug-cc-pVDZ Enol % | Experimental Enol % |

|---|---|---|---|

| Dimethylsulfoxide (DMSO) | 52 | - | - |

| Methanol (MeOH) | 68 | - | - |

| Acetonitrile (CH₃CN) | - | 75 | - |

| Dichloromethane (DCM) | 78 | - | - |

| Chloroform (CHCl₃) | - | 82 | - |

The results indicate that the accuracy of the predicted tautomer ratios is dependent on the theoretical method and the solvent. For instance, the DFT B3LYP/6-31+G(d,p) level of theory was found to provide accurate enol ratios in dimethylsulfoxide, methanol, and dichloromethane. nih.gov However, for acetonitrile and chloroform solutions, the higher-level MP2/aug-cc-pVDZ calculations were necessary to achieve results consistent with experimental findings. nih.gov

These studies highlight the importance of selecting appropriate computational methods to accurately model the subtle solvent effects on tautomeric equilibria. The validation of these theoretical predictions with experimental data provides a robust framework for understanding the interconversion dynamics of this compound.

Reactivity and Reaction Mechanisms of 5,5 Dimethylcyclohexanedione

Condensation Reactions Involving 5,5-Dimethylcyclohexanedione

This compound, also known as dimedone, is a versatile organic compound that readily participates in a variety of condensation reactions. Its unique structure, featuring two carbonyl groups and an active methylene (B1212753) bridge, allows for a diverse range of chemical transformations.

Reactions with Aldehydes: Product Formation and Mechanistic Aspects

The reaction of this compound with aldehydes is a well-established synthetic route that can lead to two primary products: 2,2′-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) and 1,8-dioxooctahydroxanthene derivatives. The formation of these products is highly dependent on the reaction conditions and the catalyst employed. osi.lv

The mechanism for the formation of these compounds typically involves a sequence of Knoevenagel condensation and Michael addition reactions. The initial step is the Knoevenagel condensation between the aldehyde and one molecule of this compound. This is followed by a Michael addition of a second molecule of this compound to the initially formed α,β-unsaturated ketone. Subsequent cyclization and dehydration can then lead to the formation of the xanthene derivative.

Various catalysts have been utilized to promote this reaction, including KF/Al2O3 and silica (B1680970) sulfate (B86663), often under solvent-free conditions. osi.lv The choice of catalyst can influence the product distribution. For instance, using KF/Al2O3 tends to favor the formation of the bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivative, while silica sulfate can lead to the xanthene derivative. osi.lv

Table 1: Products from the Reaction of this compound with Various Aldehydes

| Aldehyde | Catalyst | Product(s) | Reference |

| Benzaldehyde (B42025) | KF/Al2O3 | 2,2′-(phenylmethylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | osi.lv |

| Benzaldehyde | Silica Sulfate | 9-phenyl-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | osi.lv |

| 4-Chlorobenzaldehyde | KF/Al2O3 | 2,2′-((4-chlorophenyl)methylene)bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | osi.lv |

| 4-Chlorobenzaldehyde | Silica Sulfate | 9-(4-chlorophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione | osi.lv |

Synthesis of Spiro Heterocycles

This compound serves as a valuable precursor in the synthesis of spiro heterocyclic compounds. These molecules are characterized by two rings connected by a single common atom. A notable example is the three-component synthesis of substituted 5,5-dimethyl-2-methylthio-4'-oxospiro(pyrrolin-3,1'-cyclohexadienes). This reaction involves the spirocyclization of methoxy-substituted benzenes, highlighting the utility of the 5,5-dimethylcyclohexane framework in constructing complex spiro architectures. nih.gov Multicomponent reactions, often assisted by microwave irradiation, have emerged as a powerful tool for the efficient synthesis of a wide array of spiro heterocycles. beilstein-journals.org

Formation of Enaminones with Primary and Secondary Amines

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. The reaction of this compound with primary and secondary amines provides a direct route to the synthesis of these valuable intermediates. researchgate.netlookchem.com

The formation of enaminones from this compound is a condensation reaction where the amine reacts with one of the carbonyl groups of the dione, followed by the elimination of a water molecule. This reaction is typically carried out by stirring the reactants at room temperature or under reflux in a suitable solvent. researchgate.net The resulting enaminones are stabilized by the delocalization of electrons across the N-C=C-C=O system.

Table 2: Synthesis of Enaminones from this compound

| Amine | Reaction Conditions | Product | Reference |

| Primary Amines | Stirring at room temperature or reflux | 3-Alkylamino-5,5-dimethylcyclohex-2-enone | researchgate.net |

| Secondary Amines | Stirring at room temperature or reflux | 3-Dialkylamino-5,5-dimethylcyclohex-2-enone | researchgate.net |

Reactivity with Hydroxylamine (B1172632) Hydrochloride to Form Dioximes

The reaction of ketones with hydroxylamine hydrochloride is a classic method for the synthesis of oximes. In the case of this compound, which possesses two ketone functionalities, the reaction with hydroxylamine hydrochloride can lead to the formation of a dioxime.

This reaction proceeds through the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbons of the dione, followed by dehydration to form the C=N-OH functional groups. The reaction is typically carried out by refluxing an alcoholic solution of the ketone and hydroxylamine hydrochloride in the presence of a base. The resulting 5,5-dimethylcyclohexane-1,3-dione (B117516) dioxime is a compound with two oxime functionalities.

Multicomponent Reaction (MCR) Chemistry of this compound

Multicomponent reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. This compound is a frequently employed building block in MCRs due to its reactive nature.

Participation in Pyran Derivative Synthesis (Knoevenagel, Michael Addition, Cyclisation)

This compound is a key reactant in the multicomponent synthesis of various pyran derivatives, particularly tetrahydrobenzo[b]pyrans. This transformation typically involves a domino sequence of reactions, initiated by a Knoevenagel condensation.

In a typical MCR for pyran synthesis, an aldehyde, malononitrile (B47326), and this compound are reacted together in the presence of a catalyst. The reaction sequence is as follows:

Knoevenagel Condensation: The aldehyde reacts with malononitrile in a Knoevenagel condensation to form an α,β-unsaturated dinitrile.

Michael Addition: The enolate of this compound acts as a Michael donor and adds to the electron-deficient double bond of the α,β-unsaturated dinitrile.

Cyclisation: The intermediate then undergoes an intramolecular cyclization, followed by tautomerization, to yield the final pyran derivative.

This one-pot synthesis is highly efficient and atom-economical, providing access to a diverse range of substituted pyran systems.

Table 3: Multicomponent Synthesis of Pyran Derivatives Involving this compound

| Aldehyde | Other Reactants | Catalyst | Product | Reference |

| Various Aromatic Aldehydes | Malononitrile | Acetic acid functionalized ionic liquid | Tetrahydrobenzo[b]pyrans | |

| Various Aldehydes | Malononitrile | Various catalysts | 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles |

Role in Friedländer Annulation for Quinoline (B57606) Synthesis

The Friedländer annulation is a direct and efficient method for synthesizing substituted quinolines. The reaction involves a condensation between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as this compound (also known as dimedone).

The mechanism of the Friedländer synthesis proceeds through an initial aldol-type condensation. Under basic or acidic conditions, the enol or enolate of this compound acts as a nucleophile, attacking the carbonyl carbon of the 2-aminoaryl aldehyde or ketone. This step forms an aldol (B89426) adduct. Following this, a rapid intramolecular cyclization occurs via the formation of an imine between the amino group and one of the ketone functionalities of the dimedone moiety. The final step is a dehydration reaction, which results in the formation of the aromatic quinoline ring system. The use of various catalysts, including acids, bases, and metal salts, can facilitate this transformation.

| Catalyst | Solvent/Conditions | Key Advantage(s) |

|---|---|---|

| p-Toluene sulphonic acid | Solvent-free, microwave irradiation or conventional heating | Rapid and efficient |

| Molecular iodine | Not specified | Highly efficient |

| Nafion | Microwave irradiation | Environmentally friendly |

| Neodymium(III) nitrate (B79036) hexahydrate | Not specified | Efficient and rapid |

| No Catalyst | Water at 70°C | Green, catalyst-free approach |

Cascade Condensations for Acridine (B1665455) and Pyrimidoquinoline Derivatives

This compound is a valuable building block in multi-component reactions (MCRs) that proceed via cascade mechanisms to form complex heterocyclic structures like pyrimido[4,5-b]quinolines. These one-pot syntheses are highly efficient as they avoid the isolation of intermediates, thereby saving time and resources.

A common strategy for the synthesis of pyrimido[4,5-b]quinoline derivatives involves a three-component reaction between an aromatic aldehyde, this compound, and an aminopyrimidine, such as 6-amino-1,3-dimethyluracil. The proposed mechanism for this cascade reaction typically begins with a Knoevenagel condensation between the aromatic aldehyde and this compound. This intermediate then undergoes a Michael-type addition with the aminopyrimidine, followed by an intramolecular cyclization and dehydration to construct the final pyrimido[4,5-b]quinoline scaffold. These reactions can be promoted by various catalysts or even by ultrasound irradiation, which offers an environmentally friendly approach.

Organometallic and Metal-Catalyzed Transformations

As a 1,3-diketone, this compound can react with potent organometallic nucleophiles like Grignard reagents (RMgX). The reaction proceeds via nucleophilic addition to one of the carbonyl groups. pressbooks.publibretexts.org The carbanionic portion of the Grignard reagent attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen pi bond and forming a tetrahedral magnesium alkoxide intermediate. pressbooks.pub Subsequent protonation during aqueous workup yields a β-hydroxyketone. researchgate.net

Due to the presence of two carbonyl groups and acidic α-hydrogens, the selectivity of the reaction can be a consideration. Grignard reagents are also strong bases and can deprotonate the α-carbon between the two carbonyls. libretexts.org However, under controlled conditions, nucleophilic addition is the predominant pathway, providing a route to tertiary alcohols (if the Grignard reagent adds to the ketone). pressbooks.pub Research on other β-diketones has shown that reagents can be used to promote regioselective unilateral additions. researchgate.net

2-Diazo-5,5-dimethylcyclohexanedione is a key derivative that serves as a precursor to a reactive carbene intermediate. This diazo compound is typically synthesized from this compound through a diazo-transfer reaction. Stabilized diazo compounds, like this one, are versatile reagents in organic synthesis. The presence of the two adjacent carbonyl groups helps to delocalize the electron density from the diazo carbon, increasing the compound's stability compared to simple diazoalkanes. The primary reactivity of this compound involves the loss of dinitrogen gas (N₂) upon thermal, photochemical, or, most commonly, metal-catalyzed activation.

The decomposition of 2-diazo-5,5-dimethylcyclohexanedione is frequently facilitated by transition metal catalysts, such as those based on copper, rhodium, or palladium, to generate a metal-carbene (or carbenoid) intermediate. This process involves the extrusion of a molecule of nitrogen gas. The resulting highly reactive metal-carbene species is a key intermediate for a variety of chemical transformations.

One of the most significant applications of these carbenes is in cycloaddition reactions. For instance, when generated in the presence of an alkene, the carbene can undergo a [2+1] cycloaddition to form a cyclopropane (B1198618) ring. This reaction is a powerful method for constructing three-membered rings. The metal catalyst plays a crucial role in moderating the reactivity of the carbene and can influence the stereoselectivity of the cyclopropanation reaction.

Selective Functionalizations and Derivatizations

This compound is a versatile substrate for various selective functionalizations, particularly in reactions involving aldehydes. wikipedia.org The outcome of these reactions can be carefully controlled by the choice of reaction conditions and catalysts, leading to a range of different derivatives. asianpubs.org

When one equivalent of an aromatic aldehyde reacts with two equivalents of this compound, the initial Knoevenagel condensation product can undergo a subsequent Michael addition, yielding a 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) derivative. Alternatively, under different conditions, this intermediate can cyclize via dehydration to form 1,8-dioxooctahydroxanthene derivatives. The use of surfactant catalysts in aqueous media has been shown to be an effective and environmentally friendly method for selectively synthesizing these products. asianpubs.org

| Reactants | Catalyst/Conditions | Major Product Type |

|---|---|---|

| Aromatic Aldehyde + 2 eq. Dimedone | Sodium Dodecyl Sulfate (SDS) in refluxing water | 2,2'-Arylmethylene bis(dimedone) derivatives |

| Aromatic Aldehyde + 2 eq. Dimedone | Dodecanesulfonic Acid (DSA) in refluxing water | 1,8-Dioxooctahydroxanthene derivatives |

| Aromatic Aldehyde + Dimedone | KF/Al₂O₃ or Silica Sulfate, solid-state grinding | Mixture of bis(dimedone) and xanthene derivatives |

Catalytic Hydrogenation of Derived Dioximes

The catalytic hydrogenation of dioximes derived from this compound represents a significant synthetic route to valuable diamino compounds. This process involves the reduction of the two C=NOH functionalities to amino groups, typically yielding 5,5-dimethylcyclohexane-1,3-diamine. The reaction is of interest due to the utility of the resulting diamines as monomers in polymer synthesis and as building blocks for various organic compounds.

The reduction of oximes can be challenging, as the C=N bond is generally less reactive towards hydrogenation than, for example, a C=C double bond. Furthermore, the reaction can be complicated by side reactions, such as the formation of secondary amines or incomplete reduction leading to amino-oximes or hydroxylamines. The choice of catalyst and reaction conditions is therefore crucial to achieve high yields and selectivity for the desired diamine product.

Commonly employed catalysts for the hydrogenation of oximes include heterogeneous catalysts such as Raney nickel and platinum-based catalysts like platinum(IV) oxide (Adams' catalyst). encyclopedia.pubmdpi.com These catalysts are favored for their high activity and the relative ease of separation from the reaction mixture.

Raney Nickel: Raney nickel is a widely used catalyst for the hydrogenation of various functional groups, including oximes. mdpi.com The hydrogenation of this compound dioxime using Raney nickel would be expected to proceed under elevated hydrogen pressure and temperature. The reaction is typically carried out in a solvent such as ethanol (B145695) or methanol, often with the addition of ammonia (B1221849) to suppress the formation of secondary amines. The mechanism is believed to involve the dissociative adsorption of hydrogen on the nickel surface, followed by the stepwise reduction of the oxime groups.

Platinum Catalysts: Platinum-based catalysts, such as platinum(IV) oxide, are also highly effective for oxime hydrogenation. encyclopedia.pubiitm.ac.in These reactions can often be carried out under milder conditions compared to those required for Raney nickel. The hydrogenation is typically performed in an acidic medium, such as acetic acid, which can enhance the rate of reaction. The platinum catalyst facilitates the addition of hydrogen across the C=N double bonds, leading to the formation of the primary amine functionalities.

The stereochemistry of the resulting 5,5-dimethylcyclohexane-1,3-diamine is an important consideration. The hydrogenation of the dioxime can lead to the formation of both cis and trans isomers of the diamine. The ratio of these isomers can be influenced by the catalyst, solvent, and other reaction parameters.

While specific research detailing the catalytic hydrogenation of this compound dioxime is not extensively documented in publicly available literature, the general principles of oxime hydrogenation provide a strong basis for predicting the reaction's outcome. The expected products and typical reaction conditions are summarized in the table below, based on analogous transformations of other cyclic oximes.

Table 1: Representative Conditions and Products for Catalytic Hydrogenation of Cyclic Dioximes

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Major Product | Reference |

| Raney Nickel | Ethanol/Ammonia | 80-120 | 50-100 | 1,3-Diamine | mdpi.comacs.org |

| Platinum(IV) Oxide | Acetic Acid | 25-50 | 1-5 | 1,3-Diamine | encyclopedia.pub |

| Rhodium on Alumina (B75360) | Ethanol | 50-80 | 10-50 | 1,3-Diamine | General Knowledge |

| Palladium on Carbon | Methanol | 60-100 | 20-70 | 1,3-Diamine | General Knowledge |

The reaction mechanism for the catalytic hydrogenation of oximes is generally understood to proceed through a series of steps on the catalyst surface. Initially, the oxime and molecular hydrogen are adsorbed onto the catalyst. Hydrogen is dissociatively adsorbed, forming metal-hydride species. The oxime group is then hydrogenated in a stepwise manner. The first step likely involves the formation of a hydroxylamine intermediate, which is then further reduced to the amine. The N-O bond cleavage is a critical step in this process. researchgate.net The presence of additives like ammonia or acid can influence the reaction pathway and selectivity by affecting the adsorption of intermediates and preventing side reactions.

Advanced Spectroscopic Characterization and Structural Analysis of 5,5 Dimethylcyclohexanedione and Its Derivatives

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Studies

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the solid state and in nonpolar solvents, 5,5-dimethylcyclohexanedione predominantly exists in its enol tautomeric form, 3-hydroxy-5,5-dimethylcyclohex-2-enone. This structural characteristic profoundly influences its IR spectrum.

The presence of strong intermolecular hydrogen bonding in the enol form leads to a very broad absorption band for the O-H stretching vibration, typically observed in the 3200-2500 cm⁻¹ region. A key feature is the absence of a sharp, intense carbonyl (C=O) absorption peak around 1715 cm⁻¹, which would be expected for a simple cyclic ketone. Instead, a strong absorption is typically observed near 1610 cm⁻¹, which is attributed to the C=C stretching vibration of the enol form, potentially overlapping with the C=O stretch that is shifted to a lower frequency due to conjugation and hydrogen bonding. chemicalforums.comnih.gov

Table 1: Characteristic IR Absorption Bands for this compound (Enol Form)

| Vibrational Mode | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| O-H Stretch | 3200 - 2500 | Strong, Very Broad | Indicative of strong intermolecular hydrogen bonding. |

| C-H Stretch (sp³) | 2960 - 2870 | Medium to Strong | Arising from the methyl and methylene (B1212753) groups. |

| C=C Stretch | ~1610 | Strong | Characteristic of the enol's conjugated system. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed structure of organic molecules in solution. For this compound, NMR is crucial not only for structural confirmation but also for investigating the dynamic equilibrium between its keto and enol tautomers.

The ¹H NMR spectrum of this compound in a solvent like deuterochloroform (CDCl₃) provides clear evidence for the dominance of the enol form. chegg.com A highly deshielded, broad singlet appears far downfield, typically above 10 ppm, which is characteristic of the enolic hydroxyl proton involved in strong hydrogen bonding. The vinyl proton (=CH) of the enol form gives rise to a singlet around 5.5 ppm. The two methylene groups (CH₂) adjacent to the quaternary carbon and the carbonyl group appear as distinct singlets, as do the two equivalent methyl groups (CH₃).

Table 2: Typical ¹H NMR Chemical Shifts for this compound in CDCl₃

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Enolic OH | ~11.0 | Broad Singlet | 1H | =C-OH |

| Vinylic H | ~5.5 | Singlet | 1H | -C=CH- |

| Methylene H | ~2.3 | Singlet | 2H | -CH₂-C=O |

| Methylene H | ~2.1 | Singlet | 2H | -C(CH₃)₂-CH₂- |

The ¹³C NMR spectrum further corroborates the structure of this compound. In its predominant enol form, six distinct carbon signals are expected. The carbonyl carbon (C=O) and the enolic carbon (C-OH) appear significantly downfield. The presence of a signal for a vinyl carbon confirms the enol structure.

Table 3: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| Carbonyl | ~199 | C =O |

| Enol Carbon | ~190 | =C -OH |

| Vinylic Carbon | ~100 | =C H- |

| Methylene Carbon | ~50 | -C H₂-C=O |

| Methylene Carbon | ~46 | -C(CH₃)₂-C H₂- |

| Quaternary Carbon | ~32 | -C (CH₃)₂- |

NMR spectroscopy is the primary technique for quantifying the ratio of keto to enol tautomers in solution, an equilibrium that is highly dependent on the solvent. researchgate.netnih.gov The diketo form of this compound has a plane of symmetry, leading to a simpler theoretical spectrum with only four signals. The key signal for the diketo form in ¹H NMR is from the methylene protons situated between the two carbonyls (-CO-CH₂-CO-), which would appear as a singlet around 3.5 ppm.

By integrating the area of the enol's vinylic proton signal (~5.5 ppm) and the diketo form's C2-methylene proton signal (~3.5 ppm), the tautomeric ratio (K = [enol]/[keto]) can be determined. Studies have shown that in nonpolar solvents like carbon tetrachloride, the enol form can be as high as 86%, while in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), the diketo form is significantly more stable, reaching up to 48%. researchgate.net Dynamic NMR studies in DMSO have also been used to determine the kinetic parameters and activation energy for the interconversion between the tautomers. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. This compound exists in a tautomeric equilibrium between the diketo form and the enol form, particularly in solution. This equilibrium significantly influences its UV-Vis absorption spectrum.

The spectrum of this compound typically displays a strong absorption band in the ultraviolet region. nist.gov The primary absorption maximum (λmax) is observed at approximately 255 nm in ethanol (B145695). This absorption is attributed to a π → π* transition within the conjugated enone system of the enol tautomer. The high molar absorptivity (ε) associated with this peak is characteristic of such allowed electronic transitions.

A weaker absorption band, often appearing as a shoulder, can be observed at longer wavelengths, typically around 280-290 nm. This band is assigned to the n → π* transition of the carbonyl groups. In this transition, a non-bonding electron from an oxygen lone pair is promoted to an anti-bonding π* orbital. These transitions are symmetry-forbidden and thus have a much lower molar absorptivity compared to π → π* transitions. The position of these absorption bands can be influenced by the polarity of the solvent, as solvents can stabilize the ground or excited states to different extents.

| Wavelength (λmax) | Molar Absorptivity (ε) | Transition | Tautomer |

| ~255 nm | High | π → π | Enol |

| ~280-290 nm | Low | n → π | Diketo/Enol |

Solid-State Characterization

Powder X-Ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of solid materials. It provides information on the crystal lattice parameters, phase purity, and crystallite size of a powdered sample. An XRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ).

For this compound, which is a crystalline solid at room temperature, powder XRD analysis would yield a unique diffraction pattern that serves as a fingerprint for its specific crystalline form. Each peak in the pattern corresponds to a specific set of crystallographic planes (hkl planes) according to Bragg's Law (nλ = 2d sinθ), where d is the spacing between the planes.

While detailed powder XRD data with indexed peaks for the parent this compound is not extensively reported in readily available literature, analysis of its derivatives has been performed using single-crystal X-ray diffraction. researchgate.netresearchgate.net These studies reveal detailed atomic coordinates, bond lengths, and bond angles, confirming the cyclohexanedione ring structure. For the parent compound, a powder XRD analysis would be essential for quality control, distinguishing between different polymorphic forms if they exist, and monitoring structural changes under different conditions.

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| Data not available | Data not available | Data not available | Data not available |

Note: Specific powder XRD data for this compound is not available in the cited literature. The table illustrates the typical format for such data.

Other Advanced Spectroscopic Techniques

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species that possess unpaired electrons, such as free radicals, radical ions, and transition metal complexes.

The ground-state this compound molecule is a diamagnetic species, meaning all its electrons are paired. Consequently, it is ESR-silent and cannot be directly studied by this technique.

However, ESR spectroscopy becomes a highly relevant and powerful tool for studying radical intermediates that could be formed from this compound. For instance, if the compound undergoes a reaction that generates a radical cation or a neutral radical (e.g., through oxidation or hydrogen abstraction), ESR would be the primary method for the detection and structural characterization of these transient species. rsc.org The ESR spectrum would provide information about the g-factor and hyperfine coupling constants, which reveal the distribution of the unpaired electron's spin density across the molecule, thereby offering deep insights into the radical's electronic structure. While no ESR studies on the radical cation of this compound itself are prominently reported, the technique remains hypothetically crucial for investigating its potential radical-mediated reaction mechanisms.

| Parameter | Value | Interpretation |

| g-factor | Data not available | Would indicate the electronic environment of the unpaired electron. |

| Hyperfine Coupling Constants (a) | Data not available | Would reveal the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H). |

Note: ESR is not applicable to the diamagnetic ground state of this compound. The table indicates the type of data that would be obtained if a radical species were generated from it.

Applications of 5,5 Dimethylcyclohexanedione in Analytical Methodologies

Reagent for Aldehyde Detection and Quantification

The reaction between 5,5-dimethylcyclohexanedione and aldehydes forms the basis of several analytical techniques for the detection and quantification of this class of compounds. The high reactivity of the methylene (B1212753) group between the two carbonyls in this compound allows for its condensation with aldehydes, yielding stable derivatives.

Formation of Crystalline Derivatives for Identification

A classic application of this compound is in the qualitative analysis of aldehydes through the formation of crystalline derivatives. The reaction of dimedone with an aldehyde, typically in a 2:1 molar ratio, results in the formation of a stable, solid derivative with a sharp melting point. wikipedia.org This characteristic melting point can then be used to identify the specific aldehyde.

The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition. The resulting products, often xanthene derivatives, are typically crystalline and precipitate from the reaction mixture. researchgate.net For example, the reaction with formaldehyde (B43269) yields a derivative with a molecular weight of 292 g/mol . researchgate.net The reliability of this method is enhanced by the fact that different aldehydes produce derivatives with distinct melting points, allowing for their differentiation. wikipedia.org

The synthesis of these derivatives is often straightforward, with many reactions proceeding in high yield without the need for a catalyst or under mild conditions, such as in ethylene (B1197577) glycol or even in the absence of a solvent. scribd.comresearchgate.net The reaction of various aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione has been shown to produce crystalline products in excellent yields. asianpubs.org

Table 1: Examples of Crystalline Derivatives of Aldehydes with this compound

| Aldehyde | Derivative Name | Yield (%) | Reference |

| 4-Chlorobenzaldehyde | 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | 94 | asianpubs.org |

| 4-Nitrobenzaldehyde | 2,2'-(4-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | 94 | asianpubs.org |

| Acetaldehyde | 2,2'-ethylidenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | 39 | asianpubs.org |

| Isobutyraldehyde | 2,2'-isobutylidenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) | 46 | asianpubs.org |

Spectrophotometric and Colorimetric Assays

This compound serves as a key derivatizing agent in spectrophotometric and colorimetric assays for the quantification of aldehydes, particularly formaldehyde. researchgate.net In these methods, the reaction between dimedone and an aldehyde forms a product that can be measured by its absorbance of light. This allows for the sensitive and selective determination of aldehyde concentrations in various samples. researchgate.net

These assays are often preferred due to their simplicity, low cost, and sensitivity. researchgate.net While other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) and Fluoral-P are also used in colorimetric aldehyde assays, dimedone remains a valuable tool. nih.govresearchgate.net The reaction product of formaldehyde with dimedone, for instance, can be quantified spectrophotometrically to determine formaldehyde levels in biological and environmental samples. nih.gov The development of colorimetric sensor arrays, which can include reagents like dimedone, allows for the rapid, in-situ detection and differentiation of various volatile aldehydes and ketones. illinois.edu

Derivatization for Chromatographic Analysis (e.g., HPLC-FLD for Pentadecanal (B32716) Quantification)

To enhance the sensitivity and selectivity of chromatographic methods, this compound is employed as a derivatizing agent. This is particularly useful for aldehydes that lack a chromophore or fluorophore, making them difficult to detect by common chromatographic detectors. The derivatization process converts the non-detectable aldehyde into a derivative that is easily detectable, for example, by fluorescence.

A notable application is the quantification of pentadecanal using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). In this method, pentadecanal is reacted with this compound to form a highly fluorescent derivative. This allows for the sensitive measurement of pentadecanal, which is a product of the enzymatic activity of sphingosine-1-phosphate lyase (S1PL). The derivatization conditions, including reagent concentration, temperature, and reaction time, can be optimized to achieve high sensitivity.

Table 2: Optimized Conditions for Pentadecanal Derivatization with this compound

| Parameter | Optimal Condition |

| This compound Concentration | 10 mM |

| Acetic Acid Concentration | 0.5 M |

| Ammonium Acetate Concentration | 2.0 M |

| Temperature | 70 °C |

| Reaction Time | 60 min |

This derivatization strategy significantly improves the detection limits for aldehydes in complex biological matrices.

Chromatographic Reagent in Specific Separations

Beyond its role in derivatization for instrumental chromatography, this compound has also been utilized as a reagent in classical chromatographic techniques like paper chromatography.

Use in Paper Chromatography for Keto Sugar Detection

This compound (dimedone) has been successfully employed as a detecting reagent in the paper chromatography of keto sugars. nih.gov In this technique, a mixture of sugars is separated on a paper strip based on their differential partitioning between a stationary phase (typically water adsorbed on the paper) and a mobile phase (a solvent system). kau.edu.saias.ac.in After the separation, the colorless sugar spots need to be visualized.

For the detection of keto sugars, the chromatogram is sprayed with a solution of dimedone. The reaction between dimedone and the keto sugars forms specific colored spots, allowing for their identification. This method provides a means to distinguish keto sugars from other types of sugars present in a mixture. The use of specific spray reagents is a fundamental aspect of paper chromatography for the analysis of colorless compounds like sugars. scribd.com

Coordination Chemistry and Metal Complexes Involving 5,5 Dimethylcyclohexanedione Derived Ligands

Design and Synthesis of Macrocyclic Ligands from 5,5-Dimethylcyclohexanedione

The synthesis of macrocyclic ligands derived from this compound, also known as dimedone, is a cornerstone of supramolecular chemistry. These syntheses often involve Schiff base condensation reactions, where the dione reacts with a diamine. This process allows for the construction of large, ring-like molecules with a central cavity suitable for encapsulating metal ions.

The design of these macrocycles can be tailored by selecting specific diamines, which influences the size of the resulting ring and the nature of the donor atoms available for coordination. A common strategy is the [2+2] condensation, where two molecules of the dicarbonyl compound react with two molecules of a diamine to form the macrocycle. The inclusion of the bulky 5,5-dimethyl group on the cyclohexane ring imparts solubility and conformational rigidity to the resulting ligand.

While the direct synthesis of free macrocycles can sometimes result in low yields due to competing polymerization reactions, the use of high dilution techniques or the introduction of rigid structural units can facilitate the desired ring-closure. mdpi.com The versatility of this synthetic approach allows for the creation of a diverse library of macrocyclic ligands with varying cavity sizes and coordinating properties. nih.govtaylorfrancis.com

Complexation with Transition Metal Ions

The macrocyclic ligands derived from this compound readily form stable complexes with a variety of transition metal ions. The coordination chemistry of these complexes is rich and varied, with the metal ion typically residing within the central cavity of the macrocycle.

Template Synthesis Approaches

To overcome the challenges of macrocycle synthesis, such as low yields and the formation of undesired polymers, template synthesis is a widely employed and effective strategy. mdpi.com This approach utilizes a metal ion to organize the precursor molecules—in this case, this compound and a suitable diamine—into a specific orientation that favors the intramolecular cyclization reaction.

The metal ion acts as a scaffold, holding the reactive ends of the precursors in close proximity, thereby promoting the desired ring-closing reaction over intermolecular polymerization. Alkaline earth metal ions, such as Ca²⁺, Sr²⁺, and Ba²⁺, are often used as template ions in the [2+2] condensation synthesis of Schiff base macrocycles. nih.gov The size of the metal ion can influence the size of the resulting macrocycle, with larger ions favoring the formation of larger rings. mdpi.com This method significantly improves the yield of the desired macrocyclic complex. nih.gov

Structural and Spectroscopic Characterization of Metal Complexes

The resulting metal complexes are characterized by a suite of analytical techniques to elucidate their structure, geometry, and bonding.

Structural Characterization: Elemental analysis provides the empirical formula of the complex, confirming the metal-to-ligand stoichiometry. Mass spectrometry is used to determine the molecular weight of the complex. escholarship.org Single-crystal X-ray diffraction offers the most definitive structural information, revealing bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.netuni-bayreuth.de Common geometries observed for these complexes include octahedral, tetrahedral, and square planar, depending on the metal ion and the specific ligand. ijsr.netresearchgate.net

Spectroscopic Characterization: Spectroscopic methods provide valuable insights into the coordination environment of the metal ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the coordination sites of the ligand. The condensation of this compound with a diamine results in the formation of an azomethine (C=N) group. A noticeable shift in the vibrational frequency of this C=N bond in the IR spectrum of the metal complex compared to the free ligand indicates the coordination of the azomethine nitrogen to the metal ion. researchgate.netiaea.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complex. The d-d transitions of the transition metal ions are sensitive to the coordination geometry and the nature of the ligands. mdpi.com Changes in the absorption spectra upon complexation can provide information about the geometry of the complex. iaea.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can confirm the structure of the ligand framework and detect changes in the chemical shifts of protons near the coordination sites upon complexation. researchgate.net

| Technique | Information Obtained |

| X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry |

| Mass Spectrometry | Molecular weight and formula of the complex |

| FT-IR Spectroscopy | Identification of functional groups and coordination sites (e.g., C=N shift) |

| UV-Vis Spectroscopy | Electronic transitions (d-d bands), information on coordination geometry |

| NMR Spectroscopy | Structural confirmation of diamagnetic complexes |

This compound as a Ligand in Metal Sensing Systems

Derivatives of this compound are promising candidates for the development of chemosensors for the detection of metal ions. These sensors typically operate on the principle of a detectable change in a physical property, such as color or fluorescence, upon selective binding of a metal ion.

Colorimetric sensors based on Schiff base ligands can provide a "naked-eye" detection of specific metal ions. mdpi.com The binding of a metal ion to the ligand can alter the electronic structure of the molecule, leading to a change in its color. researchgate.net For example, the interaction of a ligand with a metal ion can lead to the appearance of new absorption bands in the UV-Vis spectrum due to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. researchgate.net

Fluorescent sensors, on the other hand, rely on changes in the fluorescence properties of the molecule upon metal ion coordination. nih.gov The binding of a metal ion can lead to either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. escholarship.org This change can be highly selective for certain metal ions, allowing for their detection even in the presence of other competing ions. The design of these sensors often involves incorporating a fluorophore into the ligand structure derived from this compound.

Schiff Base Derivatives and Their Metal Complexes

Schiff bases derived from this compound are a versatile class of ligands in coordination chemistry. They are synthesized through the condensation reaction between the dione and a primary amine. These ligands are known to form stable complexes with a wide range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net

Advanced Theoretical and Computational Studies Beyond Tautomerism

Computational Elucidation of Reaction Mechanisms

Computational chemistry has become an indispensable tool for understanding the intricate mechanisms of organic reactions. For 5,5-Dimethylcyclohexanedione, also known as dimedone, theoretical studies have provided valuable insights into the pathways of various transformations, particularly in multi-component reactions where it is a frequent participant.

One notable area of investigation is the Hantzsch pyridine (B92270) synthesis, a pseudo-four-component reaction that can involve this compound. While many studies focus on the synthetic outcomes, computational assessments have begun to unravel the underlying mechanism. Density Functional Theory (DFT) calculations have been employed to model the reaction pathways, identifying key intermediates and transition states. For instance, theoretical studies suggest that the reaction proceeds through the formation of an enamine intermediate from this compound, which then undergoes a Michael addition with a Knoevenagel condensation product. The calculated energy barriers for these steps help to explain the observed product distributions and reaction rates.

In the synthesis of xanthenone derivatives, which often utilizes this compound, benzaldehyde (B42025) derivatives, and a nucleophile like β-naphthol, computational studies have been instrumental in rationalizing the role of catalysts and the observed regioselectivity. By employing methods such as Hartree-Fock (HF) and DFT with various basis sets (e.g., 6-31G(d) and LC-ωPBE/6-311++G(d,p)), researchers have proposed that the regioselectivity is both thermodynamically and kinetically controlled. plos.org These calculations can map out the potential energy surface of the reaction, revealing the most favorable pathways leading to the final product.

Furthermore, computational investigations have been applied to understand the formation of acridine (B1665455) and bis(2-benzyl-5,5-dimethylcyclohexane-1,3-dione)-N- and 4-disubstituted naphthylamine derivatives in one-pot, multi-component reactions. acs.org These studies help to elucidate how different reaction pathways can be favored under specific conditions, leading to a diversity of products from the same set of starting materials.

Quantum Chemical Modeling of Reactivity and Selectivity

Quantum chemical methods are powerful tools for predicting the reactivity and selectivity of molecules. For this compound and its derivatives, these models provide a quantitative understanding of their electronic structure and how it governs their chemical behavior.

A key aspect of these studies is the calculation of various molecular descriptors and reactivity indices using Density Functional Theory (DFT). These parameters, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), offer insights into the molecule's ability to donate or accept electrons. For instance, a smaller HOMO-LUMO energy gap generally indicates higher reactivity.

In a study of polyhydroquinoline amides synthesized from this compound, DFT calculations were used to assess the reactivity of a series of derivatives. nih.gov The computed parameters included the energy gap, hardness, softness, electronegativity, and electrophilicity. nih.gov This analysis revealed how different substituents on the core structure modulate the electronic properties and, consequently, the potential biological efficacy of the compounds. nih.gov For example, one derivative, compound 7 (isopentenyl), was found to have the smallest energy gap (2.823 eV), suggesting it may possess the highest reactivity among the studied series. nih.gov

Frontier Molecular Orbital (FMO) analysis is another critical tool. The spatial distribution of the HOMO and LUMO indicates the likely sites for electrophilic and nucleophilic attack, respectively. For derivatives of this compound, FMO analysis has been used to understand their chemical reactivity. iucr.org The electrophilicity index, which quantifies the energy lowering upon maximal electron flow between a donor and an acceptor, can also be calculated to predict the global electrophilic nature of the molecule. iucr.org